(S)-2-Aminoheptanoic acid

Vue d'ensemble

Description

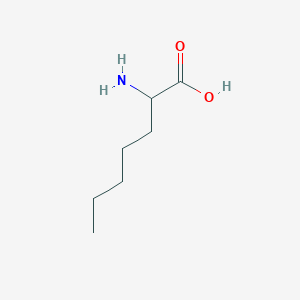

(S)-2-Aminoheptanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-Aminoheptanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For instance, the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, can be used to produce amino acids. Another method is the reductive amination of keto acids, where a keto acid is converted to an amino acid using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures, where a mixture of both enantiomers is separated using specific enzymes, is a common method. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale.

Analyse Des Réactions Chimiques

Peptide Bond Formation

(S)-2-Aminoheptanoic acid participates in condensation reactions to form peptide bonds, enabling its incorporation into synthetic peptides. This property is exploited in:

- Solid-phase peptide synthesis : Used to study side-chain effects on protein folding and stability.

- Enzymatic coupling : Demonstrated in engineered tRNA synthetase systems for site-specific incorporation into proteins .

| Reaction Type | Conditions | Product | Applications |

|---|---|---|---|

| Amide bond formation | DCC/HOBt coupling, pH 7–9 | Peptides with extended hydrophobicity | Protein engineering, enzyme studies |

Oxidation Pathways

The compound undergoes oxidative transformations under biological and chemical conditions:

Metal-Catalyzed Oxidation (MCO)

- Mechanism : Deamination at the α-carbon via radical intermediates, forming allysine analogs .

- Products : 2-Aminoadipic acid derivatives through sequential oxidation (detected in aging human skin studies) .

Enzyme-Mediated Oxidation

- Peroxidase systems : Potential formation of nitroso intermediates, though specific studies remain limited .

Decarboxylation

Thermal or enzymatic decarboxylation yields hexylamine , observed in:

- Model systems : At elevated temperatures (150–200°C) under inert atmosphere.

- Biological contexts : Hypothesized role in microbial metabolism, though direct evidence is lacking .

Protection/Deprotection Chemistry

The amino group undergoes reversible protection for synthetic applications:

| Protecting Group | Reaction Conditions | Deprotection Method |

|---|---|---|

| Boc (tert-butoxycarbonyl) | DIEA, Boc-anhydride in THF | TFA/CHCl (1:1 v/v) |

| Fmoc (Fluorenylmethyloxycarbonyl) | DIPEA, Fmoc-Cl in DMF | Piperidine/DMF (20% v/v) |

Note: Protection strategies enhance solubility and prevent side reactions during peptide synthesis .

Schiff Base Formation

The primary amine reacts with carbonyl compounds (e.g., pyridoxal phosphate) to form:

- Iminium intermediates : Key in proposed enzymatic transamination pathways .

- Metal complexes : Stabilized through chelation with transition metals (e.g., Cu, Fe) .

Esterification and Salt Formation

- Esterification : Reacts with methanol/H to form methyl esters, improving volatility for GC-MS analysis .

- Salt formation : Stable hydrochloride salts (e.g., this compound·HCl) enhance crystallinity .

Biocatalytic Modifications

Recent advances enable enantioselective functionalization :

- Hydroxylation : Engineered P450 enzymes introduce -OH groups at specific carbon positions .

- Aminotransferase cascades : Convert hydrocarbon precursors to this compound in multi-enzyme systems .

Critical Analysis of Reaction Landscapes

Future Research Directions

- Radical-mediated reactions : Explore photochemical or electrochemical C–H activation.

- Enantioselective catalysis : Develop asymmetric methods for β-/γ-functionalization.

- Metabolic fate studies : Track isotopic labels in model organisms.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- IUPAC Name : (2S)-2-aminoheptanoic acid

- CAS Number : 44902-02-5

Biochemical Research

(S)-2-Aminoheptanoic acid serves as a building block for synthesizing peptides and proteins. This capability is crucial for researchers studying:

- Protein Structure and Function : By incorporating this compound into synthetic peptides, scientists can investigate its effects on protein folding, stability, and activity.

- Metabolic Pathways : Its presence in biological samples suggests a role in human metabolism, warranting further exploration into its metabolic pathways and potential health implications .

Pharmaceutical Development

The compound has several applications in drug formulation:

- Amino Acid Derivatives : It is used to create derivatives that enhance drug solubility and bioavailability, making medications more effective .

- Neuromodulatory Properties : Investigations into its interactions with glutamate receptors indicate potential applications in cognitive function enhancement and treatment of neurological disorders.

Polymer Science

This compound is utilized in developing biodegradable polymers. This application aligns with the growing demand for environmentally friendly materials, appealing to industries focused on sustainability .

Food Industry

In the food sector, this compound can function as:

- Flavoring Agent : Enhancing the taste profiles of various food products.

- Nutritional Supplement : Offering potential health benefits due to its amino acid properties .

Cosmetic Formulations

In cosmetics, this compound is incorporated for its moisturizing properties. It serves as a natural alternative for enhancing skin hydration and texture in skincare products .

Research Case Studies

-

Neuromodulatory Effects :

- Research indicates that this compound may interact with glutamate receptors, which are critical for learning and memory. Further studies are required to elucidate its specific roles in the nervous system.

- Metabolic Studies :

Comparative Analysis with Other Amino Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Leucine | Branched-chain amino acid | Essential for protein synthesis |

| L-Isoleucine | Another branched-chain amino acid | Important for energy production |

| L-Valine | Also a branched-chain amino acid | Supports muscle metabolism |

| L-Homoleucine | Structural analog | Exhibits unique metabolic pathways |

| This compound | Seven-carbon chain amino acid | Distinct biological properties |

This compound's unique heptane backbone and stereochemistry may confer distinct biological properties compared to other branched-chain amino acids like L-leucine, L-isoleucine, and L-valine .

Mécanisme D'action

The mechanism by which (S)-2-Aminoheptanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The pathways involved may include transamination reactions, where the amino group is transferred to another molecule, and decarboxylation reactions, where the carboxyl group is removed.

Comparaison Avec Des Composés Similaires

(S)-2-Aminoheptanoic acid can be compared with other amino acids such as (S)-2-Aminobutanoic acid and (S)-2-Aminopentanoic acid. While these compounds share similar structural features, this compound has a longer carbon chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where longer chain amino acids are required.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool for scientists and researchers.

Activité Biologique

(S)-2-Aminoheptanoic acid, also known as (S)-2-AHp, is an alpha-amino acid with the molecular formula CHNO and a molecular weight of approximately 145.20 g/mol. This compound is characterized by its chiral nature, with the "S" designation indicating a specific stereochemistry that is crucial for its biological interactions. The following sections will detail its biological activity, synthesis, and potential applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 44902-02-5 |

| Solubility | Highly soluble (241 mg/ml) |

| Log P (Octanol/Water) | 0.11 |

Role in Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. Its chiral nature allows for the formation of biologically active peptides that can interact with various biomolecules. The presence of an amino group facilitates coupling reactions, enabling the creation of peptide bonds with other amino acids. This characteristic is particularly valuable in drug design and development, where specific peptide sequences can be engineered for targeted biological activity .

Enzymatic Interactions

The compound's role as a substrate or intermediate in enzymatic reactions has been highlighted in studies focusing on non-canonical amino acids. These studies suggest that this compound may participate in enzymatic processes that confer resistance to proteolytic degradation or enhance specificity in protease interactions . Such properties could make it a candidate for developing protease inhibitors or tools for studying enzyme mechanisms.

Case Studies and Research Findings

- Peptide Inhibition Studies : A study involving cyclic peptides derived from non-canonical amino acids demonstrated enhanced binding affinity to K-Ras(G12D), a common mutation in cancer cells. Although this compound was not directly studied, its structural analogs were shown to improve interaction with target proteins, suggesting similar potential for (S)-2-AHp .

- Biocatalytic Conversions : Research has explored one-pot biocatalytic conversions involving heptane derivatives to produce amino acids like this compound. These studies indicate the compound's potential utility in synthetic biology and metabolic engineering applications .

Propriétés

IUPAC Name |

(2S)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415624 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44902-02-5 | |

| Record name | (S)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoheptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.